molecular formula C11H9ClN2O2 B8682976 4-Chloro-6-methoxyquinoline-3-carboxamide

4-Chloro-6-methoxyquinoline-3-carboxamide

Cat. No. B8682976
M. Wt: 236.65 g/mol
InChI Key: CUXFITXUSVUBEL-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a suspension of 4-chloro-6-(methyloxy)-3-quinolinecarboxamide (0.92 g, 3.9 mmol) in CH2Cl2 (8 mL) and Et3N (4 mL) at 0° C. was added TFAA (2.0 mL, 14 mmol) over 5 min. The reaction was warmed to rt and then stirred at this temperature for 2 h (complete by LCMS). The reaction solution was partitioned between water and CH2Cl2 and the organic phase was collected. The aqueous phase was further extracted with CH2Cl2. The organic layers were combined and washed with brine and dried over MgSO4. The solution was filtered and the solvent was removed in vacuo. The resulting material was redissolved in EtOAc and the product was precipitated via the addition of hexane. The solid material was collected by filtration and washed with cold hexanes and water to remove remaining Et3N. Isolated 580 mg (65%) of pure product as an off-white solid: LC/MS (ES) m/e 219 (M+H)+.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([NH2:16])=O.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>C(Cl)Cl.CCN(CC)CC>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:16]

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(C=C12)OC)C(=O)N
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2 h (complete by LCMS)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between water and CH2Cl2
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting material was redissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
the product was precipitated via the addition of hexane
FILTRATION
Type
FILTRATION
Details
The solid material was collected by filtration
WASH
Type
WASH
Details
washed with cold hexanes and water
CUSTOM
Type
CUSTOM
Details
to remove

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(C=C12)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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